molecular formula C10H21N B2945986 (2R)-2-Cycloheptylpropan-1-amine CAS No. 2248201-17-2

(2R)-2-Cycloheptylpropan-1-amine

Cat. No. B2945986
CAS RN: 2248201-17-2
M. Wt: 155.285
InChI Key: WJPOHVQEJUUJJY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Cycloheptylpropan-1-amine, commonly known as CHA, is a chiral amine that has been used in various scientific research applications. This compound is of great interest to researchers due to its potential use in the development of novel drugs and therapeutic agents.

Mechanism of Action

The exact mechanism of action of CHA is not fully understood, but it is believed to act by modulating the activity of neurotransmitters in the brain. CHA has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and analgesic effects. It has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
CHA has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. CHA has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using CHA in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity and a high degree of specificity for certain biological targets. However, one limitation of using CHA is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on CHA. One area of interest is the development of novel drugs based on the structure of CHA. Researchers are also investigating the potential use of CHA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthetic methods for the production of CHA and related compounds.
Conclusion:
In conclusion, (2R)-2-Cycloheptylpropan-1-amine is a chiral amine that has been extensively studied for its potential use as a therapeutic agent. It has a wide range of biological activities and has been shown to have neuroprotective properties. While there are limitations to its use in lab experiments, researchers are continuing to investigate its potential applications in drug development and the treatment of neurological disorders.

Synthesis Methods

The synthesis of CHA involves the reduction of the corresponding ketone with sodium borohydride. The ketone is obtained by the reaction of cycloheptanone with nitroethane in the presence of ammonium acetate. The reduction reaction is carried out in a mixture of methanol and water, and the resulting amine is isolated by filtration and recrystallization.

Scientific Research Applications

CHA has been extensively studied for its potential use as a therapeutic agent. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, and antidepressant effects. CHA has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2R)-2-cycloheptylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPOHVQEJUUJJY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Cycloheptylpropan-1-amine

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